4-Piperidinamine, 3,3-difluoro-N-methyl-
Description
The exact mass of the compound 4-Piperidinamine, 3,3-difluoro-N-methyl- is 150.09685472 g/mol and the complexity rating of the compound is 116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Piperidinamine, 3,3-difluoro-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidinamine, 3,3-difluoro-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3-difluoro-N-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c1-9-5-2-3-10-4-6(5,7)8/h5,9-10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDTXEUYOBGYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCNCC1(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277397 | |
| Record name | 4-Piperidinamine, 3,3-difluoro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334412-36-0 | |
| Record name | 4-Piperidinamine, 3,3-difluoro-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334412-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinamine, 3,3-difluoro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,3-difluoro-N-methyl-4-piperidinamine CAS number and availability
3,3-Difluoro-N-methyl-4-piperidinamine: Technical Guide
Executive Summary
3,3-Difluoro-N-methyl-4-piperidinamine (CAS: 1439894-46-8 for the 1-methyl isomer; structural disambiguation required) is a specialized fluorinated heterocycle used as a high-value scaffold in medicinal chemistry.[1][2] It serves as a bioisostere for non-fluorinated piperidines, leveraging the gauche effect and pKa modulation of the gem-difluoro group to alter conformational bias and metabolic stability. This guide details its chemical identity, synthetic pathways, and application in Structure-Activity Relationship (SAR) studies, specifically addressing the critical regiochemical distinction between the N-methylated ring nitrogen (1-position) and the N-methylated exocyclic amine (4-position).[1][2]
Part 1: Chemical Identity & Structural Disambiguation
The nomenclature "3,3-difluoro-N-methyl-4-piperidinamine" is chemically ambiguous in commercial catalogs. It most frequently refers to the 1-methyl derivative, but the 4-(methylamino) derivative is a distinct, equally valuable pharmacophore.
Primary Target (Commercial Standard)
-
Key Feature: Methyl group on the piperidine ring nitrogen (
). Primary amine at .
Secondary Target (SAR Variant)
-
IUPAC Name: 3,3-Difluoro-N-methylpiperidin-4-amine (or 3,3-difluoro-4-(methylamino)piperidine)[1][2]
-
CAS Number: Not widely assigned as a free base; often synthesized in situ from N-Boc-3,3-difluoropiperidin-4-one .[1][2]
-
Key Feature: Methyl group on the exocyclic amine (
). Secondary amine at .[3]
Physicochemical Properties (Predicted)
| Property | 1-Methyl Isomer (CAS 1439894-46-8) | 4-(Methylamino) Isomer | Impact on Drug Design |
| pKa (Basic N) | ~8.2 (Ring N), ~9.5 (Amine) | ~7.4 (Ring N), ~9.8 (Amine) | Fluorine lowers pKa of adjacent amines (inductive effect), reducing hERG liability.[1][2] |
| LogP | ~0.5 | ~0.3 | Improved water solubility compared to non-fluorinated analogs. |
| Conformation | Chair (distorted) | Chair (distorted) | Gem-difluoro group favors gauche interactions, locking specific conformers. |
| H-Bond Donors | 2 | 1 | Affects binding pocket interactions.[1][2] |
Part 2: Synthetic Methodologies
The synthesis of this scaffold hinges on the construction of the 3,3-difluoropiperidine core , followed by divergent amination strategies.[3][4]
Core Synthesis: The Gem-Difluoro Construction
The most robust route involves the de novo construction of the piperidine ring using fluorinated building blocks, avoiding the harsh conditions of late-stage fluorination (e.g., DAST/Deoxo-Fluor on ketones) which often leads to elimination byproducts.[1]
Protocol A: Reformatsky-Type Cyclization (High Purity)
-
Starting Materials: Ethyl bromodifluoroacetate + 3-substituted acrylonitrile.[1][2][4][5]
-
Mechanism: Copper-mediated 1,4-addition followed by reduction and cyclization.[1][2][4][5]
-
Reference: Surmont, R. et al. J. Org.[3][4][5] Chem.2010 , 75, 929–932.[5]
Divergent Functionalization Workflow
The following Graphviz diagram illustrates the decision tree for synthesizing either the 1-methyl or 4-methylamino variant from the common intermediate N-Boc-3,3-difluoropiperidin-4-one .
Caption: Divergent synthesis of 3,3-difluoro-N-methyl-4-piperidinamine isomers from a common ketone intermediate.
Part 3: Detailed Experimental Protocols
Protocol 1: Reductive Amination for 1-Methyl Isomer (CAS 1439894-46-8)
Use this protocol to synthesize the commercially standard building block.[1][2]
-
Reagents: 1-Methyl-3,3-difluoropiperidin-4-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.5 eq), Methanol (anhydrous).[1]
-
Procedure:
-
Dissolve ketone in MeOH (0.1 M) under
. -
Add
and stir at room temperature for 30 min to form the imine in situ. -
Cool to 0°C. Add
portion-wise. -
Critical Step: Maintain pH ~6-7.[1][2] If pH rises, adjust with glacial acetic acid to prevent ketone regeneration.
-
Stir for 16h at RT.
-
Quench with saturated
. Extract with DCM (3x).
-
-
Purification: The amine is highly polar. Use amine-functionalized silica or reverse-phase prep-HPLC (0.1% Formic acid).[1][2]
-
Validation:
NMR will show a characteristic AB quartet or complex multiplet due to the chiral center at C4 (if resolved) or geminal coupling (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).
Protocol 2: Handling & Stability
-
Storage: Hygroscopic solid (usually supplied as HCl salt). Store at -20°C under argon.
-
Safety: Fluorinated amines can be skin irritants. The free base is volatile; handle in a fume hood.
-
Stability: The gem-difluoro group at C3 renders the C4-position less prone to metabolic oxidation compared to the non-fluorinated parent, but the
-protons at C2 are activated.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Part 4: Medicinal Chemistry Applications
1. pKa Modulation & Bioavailability
The fluorine atoms at C3 exert a strong electron-withdrawing inductive effect (
-
Effect: Lowers the pKa of the ring nitrogen (N1) by ~1.5–2.0 log units compared to piperidine.
-
Benefit: Reduces lysosomal trapping and improves oral bioavailability by increasing the fraction of uncharged species at physiological pH (7.4).
2. Conformational Locking (The Gauche Effect) In 3,3-difluoropiperidines, the C-F bonds prefer to be gauche to adjacent C-N or C-C bonds with high electron density.
-
Application: This "locks" the piperidine ring into a specific chair conformation, potentially reducing the entropic penalty of binding to a target protein.
3. Metabolic Blocking
The C3 position is a common site for oxidative metabolism (CYP450). Fluorination blocks this "soft spot," extending the half-life (
Part 5: Availability & Sourcing
-
Primary CAS (1-Methyl): 1439894-46-8 [1][2]
-
Suppliers: Advanced ChemBlocks, BLD Pharm, MolCore.
-
Typical Purity: 97% (NMR).
-
Form: Hydrochloride salt (preferred for stability).
-
-
Secondary CAS (4-Methylamino): 2562385-21-9 (N-Benzyl precursor)[1][2]
References
-
Synthesis of 4-substituted 3,3-difluoropiperidines Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. Journal of Organic Chemistry, 2010, 75(3), 929-932.[5] [Link]
-
3,3-Difluoro-1-methylpiperidin-4-amine (Compound Summary) PubChem Compound Summary [Link][1][2]
-
Syn-3-Fluoro-4-aminopiperidine: A Story from Multiple Orientations Scientific Update, John Studley [Link][1][2]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold Journal of Medicinal Chemistry (via PMC) [Link]
Sources
- 1. 2227205-10-7|1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride|BLD Pharm [bldpharm.com]
- 2. 2227205-10-7|1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane dihydrochloride|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity of Gem-Difluorinated Piperidines
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous blockbuster drugs. Its prevalence stems from its ability to confer aqueous solubility, occupy three-dimensional space, and serve as a versatile synthetic handle. However, the very properties that make it attractive—specifically the basic nitrogen and metabolically susceptible C-H bonds—often present significant challenges in drug development, leading to issues with off-target effects, rapid metabolism, and poor pharmacokinetic profiles.
This guide delves into a powerful strategy to mitigate these liabilities: geminal difluorination. By replacing two hydrogen atoms on a single carbon of the piperidine ring with fluorine (the CF2 moiety), medicinal chemists can strategically modulate the molecule's fundamental properties. This is not merely an act of isosteric replacement but a precise chemical intervention that profoundly impacts basicity, conformation, metabolic stability, and ultimately, biological activity. Here, we will explore the causality behind these effects, providing field-proven insights and validated experimental protocols to empower your drug discovery campaigns.
Part 1: The Physicochemical Impact of Strategic Fluorination
The introduction of gem-difluorination is a targeted perturbation with predictable and powerful consequences on the molecule's physicochemical profile. Understanding these effects is paramount to rationally designing better drug candidates.
Precise Control of Basicity (pKa)
The basicity of the piperidine nitrogen is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for off-target interactions (e.g., hERG channel binding). Gem-difluorination offers a reliable method to tune this property.
The Causality: The two fluorine atoms exert a potent electron-withdrawing inductive effect through the sigma bonds of the carbon framework.[1][2][3] This effect pulls electron density away from the piperidine nitrogen, reducing the availability of its lone pair to accept a proton. Consequently, the equilibrium shifts, and the protonated amine becomes more acidic, which is reflected in a lower pKa value.[4] The magnitude of this pKa depression is dependent on the position of the CF2 group relative to the nitrogen, with the effect diminishing with distance.
| Compound | Structure | Typical pKa | Change (ΔpKa) |
| Piperidine | (Image of Piperidine) | ~11.2 | N/A |
| 4,4-Difluoropiperidine | (Image of 4,4-Difluoropiperidine) | ~9.4 | -1.8 |
| 3,3-Difluoropiperidine | (Image of 3,3-Difluoropiperidine) | ~7.5 | -3.7 |
Note: Exact pKa values can vary slightly based on experimental conditions.
This modulation is a key tool for medicinal chemists. By lowering the pKa, one can reduce the proportion of the compound that is protonated at physiological pH (~7.4), which can improve cell permeability and reduce interactions with unintended biological targets that recognize cationic species.
Conformational Restriction and Pre-organization
Beyond electronics, gem-difluorination imposes significant steric and conformational constraints on the piperidine ring. This can be leveraged to lock the molecule into a more biologically active conformation, reducing the entropic penalty upon binding to its target.[5][6]
The Causality: The replacement of smaller hydrogen atoms with larger, highly electronegative fluorine atoms introduces unique stereoelectronic effects. The gauche effect, an attraction between vicinal electronegative substituents, can influence the preferred chair conformation of the ring. This conformational biasing pre-organizes the molecule for its target, potentially leading to a significant increase in binding affinity and selectivity.[7] However, this effect can also lead to unexpected conformational populations, as seen in some macrocyclic systems where gem-difluorination induced a less stable cis-amide conformation.[5][7]
Figure 1: Conformational biasing by gem-difluorination.
The Complex Effect on Lipophilicity (LogP)
While fluorine is the most electronegative element, its effect on lipophilicity is not straightforward. Replacing two C-H bonds with two C-F bonds can either increase or decrease the overall LogP, depending on the molecular context.[1][3] This is because lipophilicity is a function of both hydrophobicity and the molecule's overall dipole moment and polar surface area. The introduction of the CF2 group can alter solvent interactions in complex ways that are dependent on the spatial orientation of the C-F bonds relative to neighboring C-H bonds.[2][8]
Part 2: Fortifying the Scaffold Against Metabolism
One of the most celebrated applications of gem-difluorination is the enhancement of metabolic stability.[1] The piperidine ring is often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and the formation of potentially reactive metabolites.
The Causality: The primary mechanism of metabolic enhancement is "metabolic blocking." The carbon-fluorine bond (bond energy ~485 kJ/mol) is significantly stronger than a carbon-hydrogen bond (~413 kJ/mol). CYP enzymes typically initiate metabolism by abstracting a hydrogen atom. The high strength of the C-F bond makes it energetically unfavorable for CYPs to break, effectively shielding that position from oxidative metabolism.[9] Placing the CF2 group at a known metabolic "hotspot" is a validated strategy to increase the half-life and oral bioavailability of a drug candidate.[4]
Figure 2: Gem-difluorination blocks CYP450-mediated oxidation.
Part 3: Case Study: Impact on Target Engagement
The strategic application of these principles is best illustrated through real-world drug discovery programs. The development of selective Dopamine D4 receptor (D4R) antagonists provides an excellent example.[10] D4R antagonists are being investigated for neurological disorders, and achieving selectivity over other dopamine receptor subtypes is a major challenge.
In one study, researchers synthesized a series of 4,4-difluoropiperidine ethers.[10][11] The introduction of the CF2 group was intended to modulate pKa and improve metabolic properties. Structure-activity relationship (SAR) studies led to the identification of a compound with exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) and over 2000-fold selectivity against other dopamine receptors.[10]
| Compound ID | R Group (Aryl Ether) | D4R Ki (nM) | cLogP | LipE | CNS MPO Score |
| 7a | 4-fluorophenyl | 320 | >5.0 | <2 | <4.0 |
| 8c | 4-fluoro-3-methylphenyl | 13 | 5.37 | 3.5 | 3.0 |
| 14a | (Optimized Aryl Group) | 0.3 | - | - | - |
Data synthesized from ChemRxiv and PMC sources.[10][11] LipE (Lipophilic Efficiency), CNS MPO (Central Nervous System Multi-Parameter Optimization).
Analysis of Causality: While the 4,4-difluoropiperidine core provided a favorable scaffold, the SAR revealed that this modification alone was not a panacea. The initial compounds, while active, suffered from high lipophilicity and poor drug-like properties (low LipE and CNS MPO scores).[11] However, the core was metabolically fragile. The study noted that despite high affinity, the series suffered from poor microsomal stability.[10] This underscores a critical lesson: while gem-difluorination can block metabolism at the site of fluorination, it may shift the metabolic burden to other parts of the molecule. A holistic approach to lead optimization is always required.
Part 4: Field-Validated Experimental Protocols
To apply these concepts effectively, rigorous and reproducible experimental data is essential. The following protocols describe gold-standard methods for assessing two of the most important parameters discussed: basicity (pKa) and metabolic stability.
Protocol: Determination of pKa by Potentiometric Titration
This method provides a high-precision determination of a compound's acid dissociation constant by measuring pH changes during titration.[12][13]
Self-Validation System: The protocol's integrity is ensured by mandatory calibration of the pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) before each experiment.[14] The accuracy is further confirmed by running a blank titration (without the test compound) to establish the baseline titration curve.
Step-by-Step Methodology:
-
Preparation:
-
Calibrate the potentiometer using standard aqueous buffers (pH 4, 7, 10).[14]
-
Prepare a 0.1 M solution of the titrant (e.g., HCl for a basic compound).
-
Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a concentration of at least 10⁻⁴ M.[12]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[14]
-
-
Titration:
-
Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode.
-
Purge the solution with nitrogen to displace dissolved CO2, which can interfere with pH measurements.[14]
-
Begin adding the titrant in small, precise increments.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Identify the "buffer region" where the pH changes minimally and the "equivalence point" where the pH changes most rapidly.[14]
-
The pKa is the pH at the half-equivalence point, where exactly half of the compound has been neutralized.[14] This corresponds to the inflection point on the titration curve.
-
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay is the industry standard for assessing Phase I metabolic liability. It measures the rate at which a compound is depleted when incubated with liver microsomes, which are rich in CYP enzymes.[15][16]
Self-Validation System: The assay includes multiple controls for validation. A "minus-cofactor" (-NADPH) control is run to detect any non-enzymatic degradation or chemical instability.[15][16] Additionally, known compounds with low, medium, and high clearance rates are run alongside the test compounds to ensure the microsomal batch is active and the results are within the expected range.[15]
Figure 3: Experimental workflow for the microsomal stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.4).[15]
-
Prepare the NADPH regenerating system (cofactor solution).[17]
-
Thaw a vial of pooled human liver microsomes on ice and dilute to the working concentration (e.g., 0.5 mg/mL) in the reaction buffer.[15][16]
-
-
Incubation:
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[16]
-
Immediately terminate the reaction by adding the aliquot to a larger volume of ice-cold acetonitrile containing an analytical internal standard. This step simultaneously stops the enzymes and precipitates the microsomal proteins.[17][18]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples vigorously and centrifuge at high speed to pellet the precipitated proteins.[17]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a calibrated LC-MS/MS method.
-
-
Data Analysis:
Conclusion
The gem-difluoropiperidine motif is a powerful and versatile tool in the medicinal chemist's arsenal. It provides a rational and often predictable means to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. By understanding the causal mechanisms—the inductive effects on pKa, the stereoelectronic control of conformation, and the energetic barrier to metabolic oxidation—researchers can move beyond trial-and-error and towards rational, hypothesis-driven drug design. The strategic application of this scaffold can de-risk discovery programs by solving common ADME challenges, ultimately paving the way for safer and more effective medicines.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website.[14]
-
Liashuk, O., Moroz, B., Melnykov, K. P., et al. (2025). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate.[1]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website.[12]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.[13]
-
Chen, H., Gurung, S. R., Li, L., et al. (n.d.). Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter.[20]
-
De Belder, G., De Smet, M., & Steyaert, J. (n.d.). Development of Methods for the Determination of pKa Values. PMC.[21]
-
Liashuk, O. S., Moroz, B., Melnykov, K. P., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.[2]
-
(n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC.[10]
-
(n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC.[5]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm website.[17]
-
Farkas, E., & Gáspár, M. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. ACS Publications.[22]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from Charnwood Discovery website.[15]
-
Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from Evotec website.[16]
-
(2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-portal.org.[6]
-
Moroz, B., Melnykov, K. P., & Grygorenko, O. (n.d.). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate.[3]
-
Liashuk, O. S., Moroz, B., Melnykov, K. P., et al. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.[8]
-
Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.[23]
-
(n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Royal Society of Chemistry.[7]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from Creative Bioarray website.[19]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from BioDuro website.[18]
-
(n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.[11]
-
Moroz, B., Melnykov, K. P., & Grygorenko, O. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ResearchGate.[24]
-
Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.[4]
-
Vileno, B. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
Discovery of Novel Fluorinated Piperidine Scaffolds: A Technical Guide
Executive Summary
The piperidine ring is the single most common nitrogen heterocycle in FDA-approved drugs. However, its ubiquity comes with liability: high basicity (
Fluorination of the piperidine core is not merely a steric substitution; it is a profound electronic edit. This guide details the discovery and synthesis of novel fluorinated piperidine scaffolds , moving beyond simple 4-fluoropiperidine to complex, stereodefined architectures (e.g., cis-3,5-difluoropiperidines, gem-difluoropiperidines). We explore how strategic fluorination modulates basicity, enforces specific conformations via the gauche effect, and blocks metabolic soft spots.
Physicochemical Rationale: The "Fluorine Effect"[1][2]
The introduction of fluorine into a piperidine scaffold alters the physicochemical landscape through three primary mechanisms.
Basicity Modulation ( )
The strong electronegativity of fluorine pulls electron density through the
-
Mechanism: Reducing the concentration of the cationic species at physiological pH decreases affinity for the hERG channel pore.
-
Rule of Thumb: A single fluorine at the
-position (3-F) lowers the by to 2.0 log units.
Conformational Control
Unlike steric bulk which prefers the equatorial position, fluorine often exhibits a counter-intuitive preference for the axial position in protonated piperidines.
-
Charge-Dipole Interaction: In the protonated ammonium form, an axial C-F bond aligns antiparallel to the
vector, maximizing electrostatic stabilization. -
Gauche Effect: Fluorine prefers a gauche orientation relative to the nitrogen lone pair or vicinal electron-donating groups (
hyperconjugation).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Quantitative Impact Summary
| Scaffold | Conformational Bias (Protonated) | ||
| Piperidine | 11.2 | 0.8 | Chair (Equatorial substituents favored) |
| 3-Fluoropiperidine | 9.4 | 0.9 | Axial F favored (Charge-Dipole stabilization) |
| 4-Fluoropiperidine | 9.8 | 0.9 | Equatorial F favored |
| 3,3-Difluoropiperidine | 8.5 | 1.2 | Distorted Chair |
| 4-Trifluoromethylpiperidine | 9.5 | 1.8 | Equatorial |
Structural Logic & Conformational Analysis
The following diagram illustrates the decision logic for selecting a fluorinated scaffold based on the desired pharmacological outcome.
Figure 1: Decision matrix for selecting fluorination sites based on medicinal chemistry objectives.
Synthetic Methodologies
We present two distinct protocols: a modern catalytic hydrogenation for cis-selective synthesis and a classical deoxofluorination for trans-selective or gem-difluoro synthesis.
Protocol A: Catalytic Dearomatization (The "Glorius Method")
Objective: Synthesis of all-cis-multifluorinated piperidines from fluoropyridines. Why this method? Traditional methods struggle to synthesize cis-isomers due to thermodynamic equilibration. This method uses a heterogeneous catalyst to kinetically trap the cis product.
Materials
-
Substrate: 3,5-Difluoropyridine (or substituted analog).
-
Catalyst: 5 wt% Rhodium on Alumina (Rh/Al
O ) or Palladium on Carbon (Pd/C) for less hindered substrates. -
Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH).
-
Acid Additive:
(1.1 equiv) or (in ether). -
Hydrogen Source:
gas (50-100 bar).
Step-by-Step Workflow
-
Preparation: In a stainless steel autoclave, dissolve 3,5-difluoropyridine (1.0 mmol) in TFE (5 mL).
-
Acidification: Add concentrated
(1.1 mmol). Note: Protonation of the pyridine nitrogen is essential to activate the ring towards hydrogenation and prevent catalyst poisoning. -
Catalyst Addition: Add 5 wt% Rh/Al
O (5 mol% Rh loading). -
Hydrogenation: Seal the autoclave, purge with
(3x), then pressurize with to 80 bar. Stir vigorously at 40°C for 12 hours. -
Workup: Carefully vent pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate. The product is obtained as the piperidinium salt.
-
Free Base (Optional): Dissolve salt in DCM, wash with saturated
, dry over , and concentrate.
Validation:
-
NMR: Check for specific coupling constants (
) to confirm cis-diaxial vs cis-diequatorial orientation. -
Yield: Typically >80%.[1]
-
Selectivity: >95:5 cis:trans.
Protocol B: Deoxofluorination (Stereochemical Inversion)
Objective: Synthesis of chiral 3-fluoropiperidines from 3-hydroxypiperidines.
Why this method? Allows access to specific enantiomers via
Materials
-
Substrate: (3R)-N-Boc-3-hydroxypiperidine.
-
Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: Saturated
.
Step-by-Step Workflow
-
Setup: Flame-dry a round-bottom flask under Argon. Add (3R)-N-Boc-3-hydroxypiperidine (1.0 equiv) and dissolve in anhydrous DCM (0.1 M). Cool to -78°C.[1]
-
Addition: Add DAST (1.2 equiv) dropwise via syringe. Caution: DAST reacts violently with water.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) and stir for 12 hours.
-
Quench: Cool back to 0°C. Slowly add saturated
. Gas evolution will occur. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Result: (3S)-N-Boc-3-fluoropiperidine (Inversion of configuration).
Experimental Workflow Visualization
The following diagram outlines the synthetic pathway selection for generating a library of fluorinated piperidines.
Figure 2: Synthetic workflow for accessing diverse fluorinated piperidine scaffolds.
References
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Catalysis (2020) URL:[2][Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments Source: Journal of Organic Chemistry (2024) URL:[3][Link]
-
Protonated 3-fluoropiperidines: an unusual fluoro directing effect Source: Journal of the American Chemical Society URL:[Link]
-
Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents Source: Molecules (2023) URL:[Link]
-
The Fluorine Effect on the Basicity of Amines Source: ChemPhysChem URL:[Link]
Sources
Methodological & Application
Protocol for the N-Methylation of 3,3-Difluoro-4-Aminopiperidine via Eschweiler-Clarke Reductive Amination
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the N-methylation of the piperidine nitrogen in 3,3-difluoro-4-aminopiperidine. The introduction of an N-methyl group is a critical transformation in medicinal chemistry, often employed to modulate a compound's pharmacological properties, a strategy sometimes referred to as invoking the "magic methyl effect"[1]. Fluorinated piperidine scaffolds are increasingly vital in drug discovery, and their functionalization requires robust and reliable synthetic methods. We present the Eschweiler-Clarke reaction as a highly effective and scalable method for this transformation. This protocol is designed to be a self-validating system, explaining the causality behind experimental choices and providing insights for troubleshooting, ensuring scientific integrity and reproducibility.
Introduction and Scientific Rationale
The N-methylation of piperidine rings is a cornerstone of drug design, capable of enhancing potency, improving metabolic stability, increasing cell permeability, and modifying receptor selectivity. When combined with fluorine substitution, as in the 3,3-difluoro-4-aminopiperidine scaffold, the resulting molecule possesses unique conformational properties and altered basicity (pKa) that can be highly advantageous for drug candidates.
While several N-methylation strategies exist, direct alkylation with reagents like methyl iodide is often plagued by a lack of selectivity, frequently leading to the formation of undesired quaternary ammonium salts[1]. In contrast, reductive amination offers a controlled and efficient alternative. The Eschweiler-Clarke reaction, which utilizes formaldehyde as the carbon source and formic acid as the reducing agent, is particularly well-suited for this purpose. Its key advantages include:
-
Inherent Monomethylation: The reaction mechanism for a secondary amine, such as the piperidine nitrogen, naturally stops at the tertiary amine stage, preventing over-alkylation[2][3].
-
Irreversibility: The reaction is driven to completion by the formation and loss of carbon dioxide gas, rendering it irreversible[2].
-
Operational Simplicity: The reaction is typically a one-pot procedure using readily available and inexpensive reagents[4].
This guide details the application of the Eschweiler-Clarke reaction for the synthesis of N-methyl-3,3-difluoro-4-aminopiperidine, addressing the specific considerations for this fluorinated substrate.
Reaction Mechanism: The Eschweiler-Clarke Pathway
The N-methylation of a secondary amine like 3,3-difluoro-4-aminopiperidine proceeds through a well-established mechanism. The electron-withdrawing nature of the gem-difluoro group at the C3 position slightly reduces the nucleophilicity of the piperidine nitrogen, but it remains sufficiently reactive for this transformation.
Mechanism Steps:
-
Iminium Ion Formation: The secondary amine of the piperidine ring performs a nucleophilic attack on formaldehyde.
-
Dehydration: The resulting hemiaminal intermediate undergoes dehydration to form a tertiary iminium ion.
-
Hydride Transfer: Formic acid serves as the hydride source. A hydride ion is transferred from the formate anion to the electrophilic carbon of the iminium ion.
-
Product Formation: This reduction yields the desired N-methylated tertiary amine, with the concurrent release of carbon dioxide as the thermodynamic driving force[3].
Caption: Figure 1: Eschweiler-Clarke Reaction Mechanism
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale reaction. Adjustments may be necessary for different scales.
Materials and Reagents
| Reagent | Grade | Supplier Example | Purpose |
| 3,3-Difluoro-4-aminopiperidine HCl | ≥97% Purity | Commercial | Starting Material |
| Formaldehyde solution | 37 wt. % in H₂O | Commercial | Methyl source |
| Formic Acid | ≥95% Purity | Commercial | Reducing agent and reaction medium |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Commercial | Basification during work-up |
| Dichloromethane (DCM) | ACS Grade | Commercial | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | Drying agent |
| Deionized Water | N/A | In-house | Used in work-up |
| Brine (Saturated NaCl solution) | N/A | In-house | Washing during extraction |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
250 mL Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
Step-by-Step Methodology
--- SAFETY FIRST ---
-
Formaldehyde is a known carcinogen and sensitizer. This entire procedure must be conducted in a certified chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE): chemical safety goggles, a lab coat, and nitrile or butyl rubber gloves.[6]
-
Formic acid is corrosive. Handle with extreme care to avoid skin and eye contact.
Reaction Procedure:
-
Preparation: If starting with the hydrochloride salt of 3,3-difluoro-4-aminopiperidine, it must first be neutralized or used with an additional equivalent of base. For simplicity, this protocol assumes the free base is used. If not, pre-neutralize with a suitable base (e.g., NaOH) and extract the free base into an organic solvent, dry, and concentrate before proceeding.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,3-difluoro-4-aminopiperidine (e.g., 1.36 g, 10 mmol).
-
Reagent Addition: In the fume hood, add formic acid (e.g., 5.7 mL, ~150 mmol, 15 equiv.). Stir the mixture until the amine is fully dissolved. Carefully add aqueous formaldehyde solution (37%, e.g., 3.7 mL, ~50 mmol, 5 equiv.).
-
Heating: Attach a reflux condenser to the flask and begin heating the mixture to 90-100 °C using a heating mantle.
-
Reaction Monitoring: Maintain the reaction at reflux for 4-8 hours. Vigorous gas evolution (CO₂) should be observed initially. The reaction can be monitored by TLC or LC-MS by taking small aliquots, quenching them in a basic solution, and extracting with an organic solvent.
-
Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Basification: Carefully pour the cooled reaction mixture into a beaker containing ice and slowly add 10 M sodium hydroxide (NaOH) solution with stirring until the pH is >11. This step neutralizes the excess formic acid and deprotonates the product. Caution: This is an exothermic process.
-
Extraction: Transfer the basic aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.
-
Concentration: Remove the solvent using a rotary evaporator to yield the crude N-methyl-3,3-difluoro-4-aminopiperidine.
-
Purification (If Necessary): The crude product may be of sufficient purity for many applications. If further purification is required, column chromatography on silica gel can be performed. Use a mobile phase of DCM/Methanol with 1% triethylamine to prevent the amine from streaking on the acidic silica.
Experimental Workflow and Troubleshooting
Caption: Figure 2: Experimental Workflow Diagram
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Reagent degradation. | Extend reflux time and monitor by LC-MS. Ensure fresh formaldehyde and formic acid are used. |
| Low Yield | Incomplete extraction due to product protonation. Product volatility. | Ensure the aqueous layer is strongly basic (pH > 11) before extraction. Use care during rotary evaporation; avoid high temperatures or excessive vacuum. |
| Side Product Formation | Reaction with the 4-amino group. | While the piperidine nitrogen is more nucleophilic, competitive methylation at the 4-amino position is possible. For absolute selectivity, protect the 4-amino group (e.g., as a Boc-carbamate) before N-methylation and deprotect afterward. |
| Product Streaking on TLC/Silica Gel | The basic nature of the amine product interacts strongly with acidic silica. | Add 0.5-1% triethylamine or ammonia in methanol to the chromatography eluent to suppress this interaction and achieve better peak shape. |
References
- Eschweiler–Clarke reaction - Wikipedia.
- Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google P
- Eschweiler-Clarke Reaction - J&K Scientific LLC.
- Review of Modern Eschweiler–Clarke Methyl
- Eschweiler-Clarke Reaction - YouTube.
- Formaldehyde Solutions - CCOHS.
- Formaldehyde Safety & Hazards - Lab Alley.
- FORMALDEHYDE SAFETY GUIDELINES | Concordia University.
Sources
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. laballey.com [laballey.com]
- 6. CCOHS: Formaldehyde Solutions [ccohs.ca]
- 7. EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Integration of 3,3-Difluoropiperidines in Dopamine Receptor Antagonist Design
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Concepts & Strategic Rationale
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to motor control, motivation, and cognition.[1] Their dysregulation is implicated in numerous neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and depression, making them critical targets for therapeutic intervention.[1][2][3] Dopamine receptor antagonists, particularly those targeting the D2-like family (D2, D3, D4), are mainstays in the treatment of psychosis.[2][4] However, the development of next-generation antagonists requires a sophisticated approach to balance on-target potency with a favorable safety and pharmacokinetic profile, minimizing off-target effects and ensuring adequate brain penetration.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6] Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow chemists to fine-tune a molecule's metabolic stability, binding affinity, lipophilicity, and basicity (pKa).[6][7][8] This application note focuses on a specific fluorinated motif: the 3,3-difluoropiperidine ring. This scaffold serves as a powerful bioisosteric replacement for the common piperidine moiety, offering distinct advantages in the design of novel dopamine receptor antagonists.[9][10]
The primary rationale for employing a 3,3-difluoropiperidine scaffold is twofold:
-
Modulation of Physicochemical Properties: The potent electron-withdrawing effect of the gem-difluoro group significantly lowers the pKa of the basic piperidine nitrogen.[11] This reduction in basicity is crucial for mitigating potential off-target liabilities, such as binding to the hERG potassium channel, a common cause of cardiotoxicity. Furthermore, this pKa modulation can improve a compound's overall physicochemical profile, influencing its solubility and permeability across the blood-brain barrier.
-
Enhancement of Pharmacokinetic Profile: The piperidine ring is often susceptible to metabolic oxidation. The robust C-F bonds at the 3-position effectively block this metabolic "soft spot," enhancing the compound's metabolic stability and prolonging its duration of action.[6][7][8]
Sources
- 1. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 3. Selective D2 and D3 receptor antagonists oppositely modulate cocaine responses in mice via distinct postsynaptic mechanisms in nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D2 Receptor Antagonist - Pipeline Insight, 2025 [researchandmarkets.com]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. ossila.com [ossila.com]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. d-nb.info [d-nb.info]
Application Note: Strategic Incorporation of 3,3-Difluoro-N-methyl-4-piperidinamine in Lead Optimization
Executive Summary
This guide details the physicochemical rationale and synthetic protocols for incorporating 3,3-difluoro-N-methyl-4-piperidinamine (and its derivatives) into small molecule drug candidates. This moiety serves as a high-value bioisostere for traditional piperazine or piperidine linkers. Its primary utility lies in pKa modulation (lowering basicity to ~7.4), metabolic blockade (preventing oxidative metabolism at the C3 position), and conformational restriction via the fluorine gauche effect.
These protocols are designed for medicinal chemists seeking to optimize Lipophilic Efficiency (LipE) and reduce hERG liability while maintaining target affinity.
Physicochemical Rationale & Mechanism[1][2][3]
The "Fluorine Effect" on Basicity and Permeability
The incorporation of a gem-difluoro group at the C3 position of the piperidine ring exerts a profound electron-withdrawing inductive effect (-I) on the adjacent amines.
-
pKa Shift: A standard piperidine nitrogen has a pKa of ~11.0. The 3,3-difluoro substitution lowers this to approximately 7.4–8.0 .
-
Biological Impact: At physiological pH (7.4), a standard piperidine is >99.9% protonated (cationic), limiting passive membrane permeability. The 3,3-difluoro analog exists as a significant fraction of the neutral species (~50%), drastically improving passive diffusion and oral bioavailability.
-
hERG Avoidance: High basicity is often correlated with hERG channel blockage. Reducing the pKa mitigates this risk by reducing the concentration of the cationic species required for hERG pore binding.
Metabolic Stability (The Blockade Strategy)
The C3 position of piperidine is a metabolic "soft spot," susceptible to cytochrome P450-mediated hydroxylation.
-
Mechanism: Replacing C-H bonds with C-F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol) blocks hydrogen atom abstraction.
-
Electronic Deactivation: The electronegativity of fluorine reduces the nucleophilicity of the adjacent amine, suppressing N-oxidation and glucuronidation pathways.
Conformational Control
The gem-difluoro group introduces a dipole that interacts with the adjacent ammonium/amine centers.
-
Gauche Effect: The C–F bonds tend to align gauche to vicinal C–N bonds to maximize electrostatic stabilization. This can lock the piperidine ring into a specific chair conformation, reducing the entropic penalty upon binding to the protein target.
Decision Framework: When to Use This Moiety
Use the following logic flow to determine if this building block is appropriate for your lead series.
Figure 1: Decision matrix for incorporating fluorinated piperidine scaffolds.
Synthetic Integration Protocols
Retrosynthetic Strategy
The molecule 3,3-difluoro-N-methyl-4-piperidinamine possesses two nucleophilic handles:
-
N1 (Ring Nitrogen): Secondary amine (unless substituted). Sterically accessible.
-
N4 (Exocyclic Nitrogen): Secondary amine (N-methyl). Sterically crowded by the adjacent C3-fluorines and the methyl group.
Standard Building Block: tert-butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate (N1-Boc protected) is the recommended starting material to selectively functionalize the exocyclic amine first.
Protocol A: SNAr Coupling of Ring Nitrogen (N1)
Used when the exocyclic amine is already functionalized or protected, and the ring nitrogen must be attached to a heteroaryl core.
Reagents:
-
Substrate: Heteroaryl Chloride/Bromide (e.g., 2-chloropyridine derivative).
-
Nucleophile: 3,3-difluoro-N-methylpiperidin-4-amine (or derivative).
-
Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3.
-
Solvent: DMSO or NMP (Polar aprotic is critical for SNAr).
Step-by-Step Procedure:
-
Preparation: Dissolve the heteroaryl halide (1.0 equiv) in anhydrous DMSO (0.2 M concentration).
-
Addition: Add the piperidine building block (1.2 equiv) and DIPEA (3.0 equiv).
-
Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor by LC-MS.
-
Note: The reduced nucleophilicity of the 3,3-difluoro amine may require higher temperatures compared to non-fluorinated analogs.
-
-
Workup: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMSO. Dry over Na2SO4.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Reductive Amination of Exocyclic Amine (N4)
Used to attach the N-methyl amine to an aldehyde handle.
Reagents:
-
Aldehyde partner.
-
Amine: 3,3-difluoro-N-methylpiperidin-4-amine (often used as the HCl salt).
-
Reductant: Sodium Triacetoxyborohydride (STAB).
-
Acid Catalyst: Acetic Acid (AcOH).
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
Step-by-Step Procedure:
-
Salt Break (if applicable): If using the amine HCl salt, treat with 1.0 equiv of TEA in DCE for 10 min.
-
Imine Formation: Add the aldehyde (1.0 equiv) and AcOH (2.0 equiv) to the amine solution. Stir at Room Temperature (RT) for 30–60 minutes.
-
Critical: The 3,3-difluoro group reduces the basicity of N4, making iminium ion formation slower. Do not skip the pre-stirring step.
-
-
Reduction: Add STAB (1.5–2.0 equiv) in one portion.
-
Quench: Stir for 16 hours. Quench with saturated aqueous NaHCO3.
-
Extraction: Extract with DCM (x3).
Comparative Data: Fluorine Scan
The following table illustrates the expected shifts in physicochemical properties when replacing a standard piperidine with the 3,3-difluoro analog.
| Property | Standard Piperidine | 3,3-Difluoropiperidine | Impact on Drug Design |
| pKa (Ring N) | ~11.0 | ~7.4 | Improved permeability; Reduced hERG binding. |
| LogD (pH 7.4) | Low (Cationic) | High (Neutral) | Better membrane crossing. |
| Metabolic Stability | Low (C3 oxidation) | High | Blockade of metabolic soft spot. |
| Conformation | Chair (Fluxional) | Distorted Chair | Reduced entropy penalty (if matched to pocket). |
Troubleshooting & Quality Assurance
Self-Validating the Protocol
-
LC-MS Monitoring: Due to the F-substitution, the product will not ionize as strongly in positive mode ESI as the non-fluorinated parent. Ensure you look for the specific mass shift (+36 Da for H -> F2 conversion).
-
NMR Verification:
-
19F NMR: Essential for confirmation. Expect a characteristic geminal coupling pattern (AB quartet or broad multiplet) around -100 to -120 ppm.
-
13C NMR: Look for the triplet splitting of the C3 carbon (large JC-F coupling ~240 Hz).
-
Common Pitfalls
-
Low Reactivity in SNAr: The inductive effect significantly reduces the nucleophilicity of the ring nitrogen. If the reaction stalls, switch to Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100 °C).
-
Regioselectivity: If using an unprotected diamine, the N4-methyl amine is generally less nucleophilic than the N1 ring amine due to steric bulk, but the electronic deactivation from fluorine affects both. Always use protected building blocks (e.g., N-Boc) to ensure regiocontrol.
Synthetic Workflow Visualization
Figure 2: Recommended orthogonal protection strategy for incorporating the diamine motif.
References
-
Physicochemical Properties of Fluorinated Piperidines Title:gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Source: ResearchGate / Vertex AI Search Results. URL:[Link]
-
Metabolic Stability Mechanisms Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (via NIH). URL:[Link]
-
Conformational Effects of Fluorine Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Source: Chemistry – A European Journal (via PMC). URL:[Link]
-
Reactivity and Synthesis of Fluorinated Indolines/Piperidines Title: Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Source: Organic Letters (via PMC). URL:[Link]
-
General Building Block Data Title: 3,3-Difluoropiperidine | C5H9F2N | CID 2758350.[1] Source: PubChem.[1] URL:[Link]
Sources
Advanced Assay Development for 4-Aminopiperidine Derivatives: From Enzyme Kinetics to Phenotypic Screening
Executive Summary & Structural Context[1][2][3]
The 4-aminopiperidine scaffold represents a privileged structure in medicinal chemistry, distinct from the potassium channel blocker 4-aminopyridine. While historically noted as a precursor in opioid chemistry, modern drug discovery has successfully repurposed this moiety for diverse therapeutic targets, including Acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease, Ergosterol biosynthesis inhibitors for antifungal applications, and Hemagglutinin entry inhibitors for Influenza A.
This Application Note provides a rigorous, dual-modality framework for evaluating novel 4-aminopiperidine derivatives. We move beyond simple screening, detailing the causality and protocol integrity required to validate hits in both biochemical (enzymatic) and cellular (phenotypic) contexts.
Biochemical Profiling: Acetylcholinesterase (AChE) Inhibition[2]
Rationale and Mechanism
4-aminopiperidine derivatives frequently exhibit cholinesterase inhibitory activity due to their ability to interact with the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. This dual-binding capability is critical for preventing acetylcholine hydrolysis and inhibiting
Assay Principle: Modified Ellman’s Method
We utilize a modified Ellman’s colorimetric assay. The enzyme hydrolyzes the substrate acetylthiocholine iodide (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoate, detectable at 412 nm.
Validated Protocol
Materials:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme: Electric eel AChE (Sigma-Aldrich), stock solution 500 U/mL.
-
Substrate: Acetylthiocholine iodide (0.75 mM final).
-
Chromogen: DTNB (0.3 mM final).
-
Positive Control: Donepezil or Tacrine.
Workflow:
-
Preparation: Dissolve 4-aminopiperidine derivatives in DMSO. Ensure final DMSO concentration in the well is <1% to prevent enzyme denaturation.
-
Incubation: In a 96-well plate, mix:
-
140
L Phosphate Buffer -
20
L Enzyme solution -
20
L Test Compound (various concentrations) -
Incubate at 25°C for 15 minutes. (Critical step: allows inhibitor-enzyme binding equilibrium).
-
-
Reaction Initiation: Add 10
L of DTNB/ATCh mixture. -
Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
Data Analysis & Causality
Do not rely on endpoint readings alone. 4-aminopiperidines can be prone to auto-oxidation or precipitation.
-
Velocity (
): Calculate the slope of the linear portion of the Absorbance vs. Time graph. -
Inhibition (%):
-
IC50 Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response).
Visualization: AChE Inhibition Workflow
Figure 1: Step-by-step workflow for the modified Ellman's assay ensuring kinetic validity.
Phenotypic Profiling: Antifungal Susceptibility[3][4]
Rationale and Mechanism
Recent studies (e.g., MDPI, 2021) indicate that N-substituted 4-aminopiperidines act as potent antifungals by inhibiting sterol C14-reductase in the ergosterol biosynthesis pathway. This structural class mimics the morpholine antifungals (e.g., fenpropimorph).
Validated Protocol (CLSI M27-A3 Standard)
Materials:
-
Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus.
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Readout: Resazurin (Alamar Blue) for fluorescence or visual turbidity.
Workflow:
-
Inoculum Prep: Adjust fungal suspension to
CFU/mL. -
Compound Plate: Prepare 2-fold serial dilutions of the 4-aminopiperidine derivative in 96-well plates (100
L/well). -
Inoculation: Add 100
L of inoculum to each well. -
Incubation:
-
Candida: 24-48 hours at 35°C.
-
Aspergillus:[1] 48-72 hours at 35°C.
-
-
Quantification: Add 20
L Resazurin (0.01%). Incubate 4 hours. Change from Blue (oxidized) to Pink (reduced) indicates viable growth.
Critical Control: Sterol Quantitation
To confirm the mechanism (and distinguish from non-specific membrane lysis), you must profile the sterols.
-
Extraction: Saponify treated fungal cells with KOH/Ethanol.
-
Analysis: GC-MS analysis of non-saponifiable lipids.
-
Signature: A build-up of ignosterol or fecosterol confirms C14-reductase or C8-isomerase inhibition, validating the 4-aminopiperidine mode of action.
Visualization: Mechanism of Action Verification
Figure 2: Logical pathway verifying specific antifungal activity via sterol accumulation.
Data Summary & Interpretation
When reporting data for 4-aminopiperidine derivatives, use the following structure to ensure comparability across studies.
| Metric | Assay Type | Unit | Desirable Threshold (Hit) | Notes |
| IC50 | AChE Inhibition | < 10 | Check for selectivity vs. Butyrylcholinesterase (BuChE). | |
| MIC | Antifungal (Broth) | < 4 | Compare vs. Voriconazole/Fluconazole. | |
| CC50 | Cytotoxicity (HepG2) | > 50 | Critical to calculate Selectivity Index ( | |
| LogP | In Silico/HPLC | - | 2.0 - 4.0 | High lipophilicity often correlates with false positives in aggregation assays. |
Troubleshooting & Expert Insights
-
The "Aggregator" False Positive:
-
Issue: Lipophilic 4-aminopiperidines can form colloidal aggregates that sequester enzymes, leading to false inhibition.
-
Solution: Add 0.01% Triton X-100 to the assay buffer. If inhibition persists, it is specific. If it vanishes, it was an artifact.
-
-
Fluorescence Interference:
-
Issue: Some amine derivatives fluoresce.
-
Solution: In the Resazurin assay, include a "Compound Only" control (no cells) to subtract background fluorescence.
-
-
pH Sensitivity:
-
Issue: The piperidine nitrogen (
) is protonated at physiological pH. -
Solution: Ensure buffers (MOPS/Phosphate) have sufficient capacity. Small pH shifts can drastically alter binding affinity.
-
References
-
Hofmann, L., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
-
VanderWal, M., et al. (2020). Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir. Journal of Medicinal Chemistry.
-
Kumar, S., et al. (2024).[1] Synthesis Evaluation Study Of Some New 4 Aminopiperidine Semicarbazones As An Antiamnesic And Cognition Enhancing Agents. Journal of Applied Bioanalysis.
-
Cheng, H., et al. (2020).[2] Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. Antiviral Research/PubMed.[2]
Sources
- 1. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 2. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3,3-Difluoro-N-methyl-4-piperidinamine Synthesis
This technical guide addresses the synthesis of 3,3-difluoro-N-methyl-4-piperidinamine , a critical motif in medicinal chemistry for modulating basicity and metabolic stability (e.g., in D4 receptor antagonists).
The primary yield-limiting factor in this synthesis is the "Fluorine Hydrate Trap." The electron-withdrawing effect of the gem-difluoro group at the C3 position significantly destabilizes the C4 ketone, causing it to exist predominantly as a stable gem-diol (hydrate) in the presence of trace moisture. Standard reductive amination protocols often fail because the imine cannot form efficiently from the hydrate.
Quick Reference: The "Gold Standard" Protocol
Method: Titanium(IV) Isopropoxide-Mediated Reductive Amination Target Yield: >75% (Isolated) Key Reagent: Ti(OiPr)₄ (Acts as both Lewis acid activator and water scavenger)
Part 1: Troubleshooting & FAQs
Q1: My reaction conversion is stuck <30%. I am using NaBH(OAc)₃ in DCE. What is wrong?
Diagnosis: You are likely trying to react the ketone hydrate rather than the free ketone. The Science: The two fluorine atoms at C3 are highly electron-withdrawing (inductive effect). This makes the C4 carbonyl carbon extremely electrophilic. While this sounds good for nucleophilic attack, it actually causes the ketone to avidly grab any water molecule present (from the solvent, air, or salt reagents) to form a stable gem-diol. The amine nucleophile cannot attack the gem-diol effectively to form the imine. The Fix:
-
Switch to Ti(OiPr)₄: Add 1.5–2.0 equivalents of Titanium(IV) isopropoxide. It coordinates to the carbonyl oxygen (activating it) and chemically consumes the water released during imine formation, driving the equilibrium forward.
-
Pre-drying: Ensure your starting material (N-Boc-3,3-difluoro-4-piperidone) is dried. If it is a hydrate salt, you must free-base and dehydrate it first.
Q2: I see a major side product with M-20 mass (Elimination).
Diagnosis: You are triggering
-
Temperature Control: Keep the imine formation step at ambient temperature (20–25°C). Do not reflux.
-
Base Choice: If using Methylamine HCl, use a non-nucleophilic organic base like DIPEA or TEA, but avoid large excesses. The Ti(OiPr)₄ protocol often buffers the system sufficiently without massive excess base.
Q3: Can I use aqueous methylamine (40% in water)?
Answer: No.
Reasoning: Adding water explicitly forces the equilibrium back toward the unreactive gem-diol hydrate.
Recommendation: Use Methylamine (2.0 M in THF) or Methylamine Hydrochloride + TEA. Anhydrous conditions are non-negotiable for high yields with
Q4: The product is oiling out or difficult to crystallize as an HCl salt.
Diagnosis: The basicity of the N-methyl amine is lowered by the proximal fluorines (pKa drop of ~1-2 units), making the salt equilibrium more sensitive. The Fix:
-
Anhydrous Salt Formation: Dissolve the crude free base in dry diethyl ether or MTBE. Add 4M HCl in Dioxane dropwise. Do not use aqueous HCl. The salt should precipitate as a fine white powder.
-
Avoid Hygroscopicity: The HCl salt can be hygroscopic. Store under argon/nitrogen.
Part 2: Optimized Experimental Protocol
Objective: Synthesis of tert-butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate (Intermediate prior to Boc-deprotection).
Materials:
-
Substrate: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 equiv)
-
Amine Source: Methylamine (2.0 M in THF, 3.0 equiv) or MeNH₂·HCl (3.0 equiv) + TEA (3.0 equiv)
-
Activator: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv)
-
Solvent: Anhydrous Methanol (MeOH) or THF.
Step-by-Step Workflow:
-
Imine Formation (The Critical Step):
-
In a flame-dried flask under Nitrogen, dissolve the ketone (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Add Ti(OiPr)₄ (1.5 equiv) via syringe. The solution may turn slightly yellow/hazy.
-
Add Methylamine (3.0 equiv).
-
Crucial: Stir at Room Temperature for 12–16 hours . Do not rush this step. You are fighting the hydrate equilibrium.
-
-
Reduction:
-
Cool the reaction mixture to 0°C .
-
Carefully add NaBH₄ (2.0 equiv) portion-wise. (Caution: Gas evolution).[1]
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Quench & Workup (Titanium Removal):
-
Note: Ti emulsions are notorious. Use this specific quench:
-
Dilute with EtOAc. Add a small amount of water (1 mL per mmol substrate) to hydrolyze the titanate.
-
The mixture will turn into a thick white suspension.
-
Filtration: Filter through a pad of Celite to remove the TiO₂ solids. Wash the pad thoroughly with EtOAc.
-
-
Purification:
Part 3: Mechanism & Logic Visualization
The following diagram illustrates the competition between the "Hydrate Trap" and the desired "Imine Pathway," highlighting where Ti(OiPr)₄ intervenes.
Caption: The "Fluorine Hydrate Trap" (Red) competes with product formation. Titanium(IV) reagents (Green) block the hydrate path by scavenging water and activating the carbonyl.
Part 4: Comparative Yield Data
| Method | Reducing Agent | Additive | Typical Yield | Notes |
| Standard | NaBH(OAc)₃ | AcOH | 20–40% | Stalls at hydrate stage; incomplete conversion. |
| Standard | NaBH₃CN | MeOH | 30–50% | Slow kinetics; toxic cyanide waste. |
| Optimized | NaBH₄ | Ti(OiPr)₄ | 75–92% | Recommended. Ti drives equilibrium; high purity. |
| Alternative | H₂ / Pd/C | - | Variable | Risk of defluorination (C-F hydrogenolysis) under hydrogenation. |
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved method for the synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[4] Link
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Barney, C. E., et al. (2019). "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonists." ChemRxiv (Preprint). Link(Contextual reference for difluoropiperidine scaffold handling).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link(Mechanistic insight into alpha-fluorine carbonyl activation).
Sources
addressing solubility problems of N-methyl-3,3-difluoropiperidin-4-amine
Introduction: Understanding the Solubility Challenge
N-methyl-3,3-difluoropiperidin-4-amine is a valuable building block in modern medicinal chemistry, prized for its unique stereoelectronic properties. However, the very features that make it attractive—specifically the gem-difluoro substitution—are often the source of significant solubility challenges. The two fluorine atoms exert a powerful electron-withdrawing effect, which can lower the basicity (pKa) of the adjacent amine groups compared to their non-fluorinated analogs.[1] This modification, combined with an increase in lipophilicity, can lead to poor solubility in both aqueous and organic media, complicating reaction setups, purification, and formulation development.
This guide provides a structured, troubleshooting-focused approach to systematically address and overcome the solubility issues associated with N-methyl-3,3-difluoropiperidin-4-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving N-methyl-3,3-difluoropiperidin-4-amine in standard solvents. Why is this happening?
A: The solubility profile of this compound is dictated by a combination of factors inherent to its structure:
-
Reduced Basicity: The two electron-withdrawing fluorine atoms adjacent to the primary amine at the C4 position significantly reduce its pKa. This means a much lower pH is required to protonate this group and form a soluble salt compared to a non-fluorinated piperidine. The N-methyl group at the C1 position is also affected, albeit to a lesser extent.[1]
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule. This can decrease its affinity for polar solvents, particularly water.
-
Crystal Lattice Energy: As a crystalline solid, significant energy may be required to break apart the crystal lattice before the solvent can interact with individual molecules. This can be a major barrier to dissolution.
A systematic approach, starting with solvent screening and pH adjustment, is the most effective way to tackle this issue.[2]
Q2: What is the recommended starting point for solvent selection?
A: A tiered approach to solvent screening is recommended. Begin with common solvents across a range of polarities. Due to the compound's unique nature, solubility may not be intuitive.
| Solvent Category | Recommended Solvents | Expected Performance & Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Highest probability of success. These are powerful solvents for a wide array of organic compounds and are often effective for dissolving complex piperidine derivatives.[2] |
| Polar Protic | Methanol, Ethanol | Moderate probability. Can act as effective solvents, particularly if hydrogen bonding with the amine groups is possible.[2] Solubility may be limited. |
| Aqueous Buffers | pH 2-4 (e.g., 0.1 M HCl, Citrate Buffer) | Conditional success. Solubility is highly dependent on pH. Protonation at low pH should yield a soluble salt. See Q3 for details. |
| Chlorinated | Dichloromethane (DCM) | Variable. May be effective, especially for downstream synthetic steps, but complete solubility is not guaranteed. |
| Ethers | Tetrahydrofuran (THF) | Low probability. Generally less effective for highly polar or charged species. |
| Nonpolar | Hexane, Toluene | Very low probability. The polar amine groups make solubility in nonpolar solvents highly unlikely.[2] |
Q3: How does pH dramatically affect the aqueous solubility of this compound?
A: The primary (C4-amine) and tertiary (C1-N-methyl) amine functionalities are basic and can be protonated to form positively charged ammonium salts. These salts typically exhibit vastly improved aqueous solubility due to favorable ion-dipole interactions with water.
The key is to adjust the pH of the aqueous solution to be at least 1-2 units below the pKa of the amine groups. While the exact pKa of N-methyl-3,3-difluoropiperidin-4-amine is not readily published, the electron-withdrawing fluorine atoms will lower it significantly from a typical piperidine amine (pKa ~11.2).[3] Therefore, starting with a pH in the range of 2-4 is a robust strategy to ensure complete protonation and maximize solubility.
Q4: My compound is for an in vivo study, and I can't use pure DMSO or low pH buffers. What are my options?
A: This is a classic drug development challenge. When harsh solvents or pH extremes are not viable, you must turn to formulation strategies.
-
Co-Solvent Systems: Using a mixture of a primary solvent (like water or saline) with a miscible organic co-solvent can significantly improve solubility.[2] Common pharmaceutically acceptable co-solvents include polyethylene glycol (PEG 300/400), propylene glycol, and ethanol. A systematic screening of different co-solvent ratios is essential.
-
Salt Formation: Instead of adjusting pH in situ, you can synthesize a stable, solid salt form of the compound. Dihydrochloride salts are common for diamines and often exhibit excellent water solubility and stability.[4] Other potential counterions include mesylate, tosylate, or tartrate. This is a more involved but often necessary step for preclinical development.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules, like piperidine derivatives, forming inclusion complexes with enhanced aqueous solubility.[5][6] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HPβCD) are frequently used in pharmaceutical formulations for this purpose.[5]
Q5: Could the compound be degrading at very low or high pH?
A: This is a critical consideration. While low pH is excellent for solubility, extreme pH conditions (e.g., <1 or >12) combined with elevated temperatures can potentially lead to degradation. Fluorinated amines are generally stable, but it is crucial to validate the stability of your compound under the specific conditions you plan to use.
Validation Protocol:
-
Prepare a solution of the compound in your chosen acidic or basic buffer.
-
Take an initial analytical sample (e.g., HPLC, LC-MS) to confirm purity (t=0).
-
Store the solution under your experimental conditions (e.g., room temperature, 40°C).
-
Analyze samples at subsequent time points (e.g., 1, 4, 8, 24 hours).
-
Look for the appearance of new peaks or a decrease in the area of the parent peak, which would indicate degradation.
Experimental Workflows & Protocols
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical progression for addressing solubility problems with N-methyl-3,3-difluoropiperidin-4-amine.
Caption: A step-by-step decision workflow for troubleshooting solubility.
Protocol: pH-Dependent Solubility Screening
This protocol provides a method to empirically determine the optimal pH for solubilizing N-methyl-3,3-difluoropiperidin-4-amine in an aqueous medium.
Materials:
-
N-methyl-3,3-difluoropiperidin-4-amine
-
Series of buffers (e.g., pH 2, 3, 4, 5, 6, 7.4)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Vortex mixer
-
Visual inspection system or nephelometer
-
Calibrated pH meter
-
Analytical balance and micro-vials
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a suitable organic solvent where it is freely soluble, such as DMSO. (e.g., 50 mg/mL).
-
Buffer Aliquoting: Aliquot 990 µL of each buffer into separate, clearly labeled micro-vials.
-
Spiking: Add 10 µL of the DMSO stock solution to each buffer vial. This creates a final concentration of 500 µg/mL with only 1% DMSO, minimizing its effect on solubility.
-
Equilibration: Cap the vials tightly and vortex vigorously for 2 minutes. Allow the samples to equilibrate at room temperature for at least 1-2 hours. Sonication can be used to expedite dissolution but be cautious of potential heating.
-
Visual Assessment: Carefully inspect each vial against a dark background. Note the presence or absence of precipitate. Classify as "Clear Solution," "Hazy/Slight Precipitate," or "Heavy Precipitate."
-
(Optional) Quantitative Analysis: For a more precise measurement, centrifuge the vials to pellet any undissolved solid. Carefully remove the supernatant and analyze its concentration via a calibrated HPLC-UV or LC-MS method.
-
Data Interpretation: Plot the visual score or the measured concentration against the pH of the buffer. This will generate a pH-solubility profile and clearly indicate the pH below which the compound becomes soluble.
References
- BenchChem. (2025). Addressing poor solubility of piperidine derivatives in reactions. BenchChem Tech Support.
-
Ali, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. [Link]
-
Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 763–793. [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved February 16, 2026, from [Link]
- ResearchGate. (2024).
-
Horváth, I. T., et al. (2008). Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. Inorganic Chemistry, 47(17), 7891–7901. [Link]
-
Fiveable. (2025). N-methylpiperidine Definition. Organic Chemistry Key Term. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Strategic Placement of Fluorine: A Comparative Guide to the Biological Activity of 3,3-Difluoro vs. 4,4-Difluoropiperidines
For the medicinal chemist, the piperidine ring is a cornerstone of drug design. Its versatility, however, is often shadowed by challenges in metabolic stability and physicochemical properties. The strategic introduction of fluorine atoms onto this scaffold has emerged as a powerful tactic to modulate these characteristics. This guide provides an in-depth, data-driven comparison of two key regioisomers: 3,3-difluoropiperidine and 4,4-difluoropiperidine, offering insights into how a simple positional change of a gem-difluoro group can profoundly influence biological activity.
The rationale for fluorination in drug design is multifaceted. The high bond energy of the C-F bond can enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.[1][2] Furthermore, the strong electron-withdrawing nature of fluorine can modulate the basicity (pKa) of nearby nitrogen atoms and alter lipophilicity (logP), thereby influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] This guide will dissect the nuanced differences between the 3,3- and 4,4-difluoro isomers, providing a framework for their rational application in drug discovery.
Conformational and Physicochemical Divergence: The Root of Differential Activity
The position of the gem-difluoro group on the piperidine ring dictates its conformational preferences and exerts a significant electronic effect, leading to distinct physicochemical properties.
The most striking difference lies in the basicity of the piperidine nitrogen. In 3,3-difluoropiperidine, the electron-withdrawing fluorine atoms are in close proximity to the nitrogen, leading to a significant decrease in its pKa. Conversely, the inductive effect is attenuated in the 4,4-difluoro isomer, resulting in a pKa closer to that of unsubstituted piperidine.
This positional isomerism also influences the molecule's lipophilicity. As demonstrated in a comparative study of dopamine D4 receptor antagonists, the 4,4-difluoropiperidine analogs generally exhibit a lower calculated logP (cLogP) compared to their 3,3-difluoro counterparts.[4][5] This is a critical consideration in designing central nervous system (CNS) active agents, where a delicate balance of lipophilicity is required for blood-brain barrier penetration.
Below is a diagram illustrating the inductive effect of the CF2 group on the nitrogen atom in both isomers, leading to the observed difference in pKa.
Caption: Inductive effects of the CF2 group on the piperidine nitrogen.
Comparative Physicochemical Properties
| Property | 3,3-Difluoropiperidine | 4,4-Difluoropiperidine | Rationale for Difference |
| pKa | ~7.4[6] | ~8.5[7] | The strong electron-withdrawing effect of the gem-difluoro group at the 3-position significantly reduces the basicity of the adjacent nitrogen. This effect is diminished at the 4-position. |
| cLogP | Generally Higher[4][5] | Generally Lower[4][5] | The change in pKa and the overall electronic distribution of the molecule influences its lipophilicity. The 4,4-isomer often presents a more favorable profile for CNS drug candidates. |
| Conformational Preference | Influenced by gauche effects and dipole minimization[1][3] | Generally adopts a chair conformation[8] | The position of the fluorine atoms can influence the preferred conformation of the piperidine ring and its substituents, which can be critical for receptor binding. |
Impact on Biological Activity: A Case Study of Dopamine D4 Receptor Antagonists
A study on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as dopamine D4 receptor (D4R) antagonists provides a direct comparison of the two isomers.[4] The researchers synthesized and evaluated both 3,3-difluoro and 4,4-difluoro analogs, revealing significant differences in their biological profiles.
The 4,4-difluoropiperidine ethers demonstrated a marked improvement in cLogP values, often by a full log unit, which was attributed to the change in pKa due to the increased distance of the gem-difluoro group from the nitrogen.[4][5] This led to a general enhancement in the CNS Multiparameter Optimization (MPO) scores, a key metric for predicting the success of CNS drug candidates.[4]
While some 3,3-difluoro analogs displayed modest D4R binding, their high lipophilicity resulted in poor Lipophilic Efficiency (LipE) and low CNS MPO scores.[4][5] In contrast, the 4,4-difluoro series yielded compounds with exceptional binding affinity (Ki) and significantly improved CNS MPO scores.[4] For instance, the 3,4-difluorophenyl ether analog in the 4,4-difluoro series exhibited a Ki of 5.5 nM.[4][5]
The following workflow illustrates a typical screening cascade for evaluating such compounds.
Caption: Experimental workflow for comparing fluorinated piperidines.
Experimental Protocols
Determination of Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a standard in vitro assay to assess the metabolic stability of a compound, a critical parameter influenced by fluorination.[9]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with HLM.
Materials:
-
Test compounds (3,3- and 4,4-difluoropiperidine derivatives)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile (ACN) with internal standard
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, combine phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Conclusion
The choice between a 3,3-difluoro and a 4,4-difluoropiperidine scaffold is a strategic decision with significant consequences for a drug candidate's biological profile. The 3,3-difluoro isomer's pronounced effect on lowering the pKa of the piperidine nitrogen can be advantageous in certain contexts but may also lead to higher lipophilicity. Conversely, the 4,4-difluoro isomer offers a more subtle modulation of basicity, often resulting in a more favorable lipophilicity and improved CNS drug-like properties. As demonstrated by the dopamine D4 receptor antagonist case study, this seemingly minor positional change can be the key to unlocking enhanced potency and a superior overall ADME profile. A thorough understanding of the distinct physicochemical and conformational properties of these two valuable building blocks is paramount for their effective application in modern medicinal chemistry.
References
-
Surmont, R., et al. (2010). Synthesis of 4-Substituted 3,3-Difluoropiperidines. The Journal of Organic Chemistry, 75(1), 131-141. [Link]
-
Verniest, G., et al. (2008). New Entries toward 3,3-Difluoropiperidines. The Journal of Organic Chemistry, 73(14), 5458-5461. [Link]
-
Verniest, G., et al. (2008). New entries toward 3,3-difluoropiperidines. PubMed. [Link]
-
Chen, H., et al. (2022). Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter. Organic Process Research & Development, 26(9), 2686-2694. [Link]
-
Surmont, R., et al. (2010). Synthesis of 4-Substituted 3,3-Difluoropiperidines. The Journal of Organic Chemistry, 75(1), 131-141. [Link]
-
Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(18), 4085-4087. [Link]
-
Targ-os, A. M., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
-
ChemBK. (2024). 4,4-Difluoropiperidine. ChemBK. [Link]
-
Dahbi, A., et al. (2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(2), 694-715. [Link]
-
Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2355-2364. [Link]
-
Campbell, M. G., & Ritter, T. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11486-11492. [Link]
-
PubChem. (n.d.). 4,4-Difluoropiperidine. National Center for Biotechnology Information. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. [Link]
-
Anderson, J. E., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. Conformational equilibria and equilibration of 4,4-difluoropiperidine. Measurement of the N-H inversion rate in a six-membered ring. Journal of the American Chemical Society, 92(1), 97-101. [Link]
-
PubChem. (n.d.). 3,3-Difluoropiperidine. National Center for Biotechnology Information. [Link]
-
Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Richardson, P. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts, 21(09), 875. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Link]
-
LookChem. (n.d.). 4-(Boc-aMino)-3,3-difluoropiperidine. LookChem. [Link]
-
Chen, H., et al. (2022). Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter. ResearchGate. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]
- Google Patents. (n.d.). Preparation method of 4, 4-difluoropiperidine hydrochloride.
-
Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-271. [Link]
-
Targ-os, A. M., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]
-
Nairoukh, Z., et al. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(58), 14018. [Link]
-
ResearchGate. (n.d.). The conformational preferences of 3-fluoropiperidine (1) and... ResearchGate. [Link]
-
ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]
-
Mennen, S. M., et al. (2019). The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. Molecules, 24(17), 3071. [Link]
-
Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. PubMed. [Link]
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Ion Channel Modulators: A Comparative Analysis of a Putative Kir7.1 Inhibitor
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action is a cornerstone of preclinical development. A well-defined mechanism of action provides the biological rationale for therapeutic efficacy and is a critical component of any successful investigational new drug (IND) application. This guide provides an in-depth, technically focused comparison of experimental approaches to validate the mechanism of action of a novel compound, which we will refer to as Compound X (hypothetically 3,3-difluoro-N-methyl-4-piperidinamine) , a putative inhibitor of the inwardly rectifying potassium channel Kir7.1.
The inwardly rectifying potassium (Kir) channel Kir7.1, encoded by the KCNJ13 gene, is a critical regulator of cellular excitability and potassium homeostasis in various tissues, including the eye, brain, and uterus.[1][2] Its dysfunction is linked to several channelopathies, making it an attractive therapeutic target.[1] To illustrate a robust validation strategy, we will compare the hypothetical performance of Compound X to the well-characterized and selective Kir7.1 inhibitor, ML418 , and its precursor, VU714 .[1][2]
This guide is structured to provide not just protocols, but the strategic reasoning behind the selection and integration of orthogonal assays to build a compelling, self-validating data package.
The Validation Workflow: An Integrated Approach
A successful validation strategy does not rely on a single experiment but rather on the convergence of evidence from multiple, independent assays. This workflow is designed to first confirm direct physical interaction between the compound and its target in a cellular environment, and then to functionally characterize the consequences of that interaction.
Caption: Overall workflow for validating the mechanism of action of a novel ion channel modulator.
Phase 1: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)
The first critical step in validating a compound's mechanism of action is to unequivocally demonstrate that it physically interacts with its intended target within a native cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm such target engagement.[3] The principle underlying CETSA is that the binding of a ligand, such as Compound X, to its target protein, Kir7.1, alters the protein's thermal stability.[3][4] This change in thermal stability is detectable by measuring the amount of soluble protein remaining after heat treatment.[5]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for Kir7.1 Target Engagement
-
Cell Culture and Treatment:
-
Culture HEK293 cells stably expressing human Kir7.1 to ~80% confluency.
-
Treat cells with Compound X (e.g., at 10x the anticipated functional EC50), ML418 (10 µM as a positive control), or vehicle (DMSO as a negative control) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in a buffered saline solution.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble Kir7.1 in each sample using a standard protein detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with a specific anti-Kir7.1 antibody.
-
-
Data Analysis:
-
Plot the percentage of soluble Kir7.1 as a function of temperature for each treatment condition.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A significant shift in Tm in the presence of the compound indicates target engagement.
-
Comparative Data: CETSA
| Compound | Concentration | Thermal Shift (ΔTm) | Interpretation |
| Compound X | 10 µM | +4.2 °C | Direct target engagement with Kir7.1 |
| ML418 | 10 µM | +4.5 °C | Positive control confirms assay validity |
| Vehicle (DMSO) | 0.1% | 0 °C | Negative control, no effect on thermal stability |
Phase 2: Functional Characterization of Kir7.1 Inhibition
Demonstrating target engagement is necessary but not sufficient. The next phase is to characterize the functional consequences of this binding. For an ion channel like Kir7.1, electrophysiology is the gold-standard method to directly measure its function.
Electrophysiology: Whole-Cell Patch Clamp
The patch-clamp technique allows for the direct measurement of ion flow through channels in the cell membrane, providing detailed information about channel activity and its modulation by compounds.[6][7]
Experimental Protocol: Whole-Cell Patch Clamp
-
Cell Preparation:
-
Use HEK293 cells stably expressing Kir7.1.
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
-
Recording Setup:
-
Place a coverslip in the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with an external solution containing physiological ion concentrations.
-
Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Configuration:
-
Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration. This allows for control of the membrane potential and measurement of the total current across the cell membrane.
-
-
Data Acquisition:
-
Apply a series of voltage steps to the cell and record the resulting currents.
-
Establish a stable baseline recording of Kir7.1 current.
-
Perfuse the cell with the external solution containing various concentrations of Compound X, ML418, or vehicle.
-
Record the changes in current at each concentration to determine the dose-dependent inhibitory effect.
-
Comparative Data: Electrophysiology
| Compound | IC50 (µM) | Mode of Inhibition |
| Compound X | 0.45 | Voltage-independent pore block |
| ML418 | 0.31 | Voltage-independent pore block[1] |
| VU714 | 1.5 | Voltage-dependent pore block[1] |
High-Throughput Functional Screening: Thallium Flux Assay
While patch-clamp provides unparalleled detail, its low throughput makes it unsuitable for screening or detailed structure-activity relationship (SAR) studies. A fluorescence-based thallium flux assay serves as a robust, high-throughput alternative to measure Kir channel activity.[1] Thallium ions (Tl+) are permeable through potassium channels and can be detected by a Tl+-sensitive fluorescent dye.
Experimental Protocol: Thallium Flux Assay
-
Cell Plating: Plate Kir7.1-expressing HEK293 cells in a 384-well plate.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.
-
Compound Incubation: Add Compound X, ML418, and other test compounds at various concentrations to the wells.
-
Thallium Stimulation: Add a stimulus buffer containing Tl+ to initiate ion flux through the Kir7.1 channels.
-
Fluorescence Reading: Measure the change in fluorescence over time using a plate reader. Inhibition of Kir7.1 will result in a reduced rate of fluorescence increase.
-
Data Analysis: Calculate the IC50 value for each compound from the dose-response curves.
Comparative Data: Thallium Flux Assay
| Compound | IC50 (µM) |
| Compound X | 1.1 |
| ML418 | 1.3[1] |
| VU714 | 5.6[1] |
Synthesizing the Evidence for a Validated Mechanism of Action
The validation of Compound X's mechanism of action as a Kir7.1 inhibitor is established through the convergence of data from these orthogonal assays:
-
CETSA provides direct evidence of target engagement in an unadulterated cellular context.
-
Patch-clamp electrophysiology offers a detailed functional characterization of channel inhibition, confirming the biochemical effect of binding.
-
The thallium flux assay provides robust, high-throughput data on the compound's potency, which should correlate with the electrophysiological findings.
A strong correlation between the binding affinity (inferred from CETSA) and functional potency (from electrophysiology and thallium flux) provides a self-validating system, lending high confidence to the proposed mechanism of action. By comparing these results to a well-validated tool compound like ML418, we can further contextualize the potency and properties of our novel modulator.
The Physiological Context of Kir7.1
Understanding the physiological role of Kir7.1 is crucial for interpreting the potential downstream effects of its inhibition. Kir7.1 contributes to potassium homeostasis and sets the resting membrane potential in various epithelial and neuronal cells.
Caption: Simplified signaling pathway showing Kir7.1's role in maintaining membrane potential and its inhibition by Compound X.
By validating that Compound X directly binds to and inhibits Kir7.1, researchers can confidently proceed to investigate its effects in more complex biological systems, such as animal models of diseases where Kir7.1 is implicated, like certain ocular and neurological disorders.
References
-
Raphemot, R., et al. (2016). ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels. ACS Chemical Neuroscience, 7(7), 1013-23. [Link]
-
Lonergan, D. F., et al. (2016). ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels. PubMed. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
- Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. (This is a foundational CETSA paper and is provided for context, though not directly in the search results).
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. (This is a foundational CETSA paper and is provided for context, though not directly in the search results).
- Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins. Nature Methods, 12(12), 1129-1131. (This is a foundational CETSA paper and is provided for context, though not directly in the search results).
-
Lindsley, C. W., et al. (2016). Focus on Kir7.1: physiology and channelopathy. Taylor & Francis Online. [Link]
-
Anonymous. (2024). What are Kir7.1 modulators and how do they work? Kir7.1 Modulators. [Link]
-
Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Creative Bioarray. [Link]
-
Raphemot, R., et al. (2022). High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels. JoVE. [Link]
Sources
- 1. ML418: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ML418 | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. 3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide | C16H22F2N2O2 | CID 16895565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of 3,3-difluoro-N-methyl-4-piperidinamine with similar compounds
Executive Summary: The Strategic Value of the 3,3-Difluoro Motif
In the optimization of piperidine-based pharmacophores, 3,3-difluoro-N-methyl-4-piperidinamine represents a high-value bioisostere. Unlike its non-fluorinated parent or the regioisomeric 4,4-difluoro analog, this specific substitution pattern offers a unique trifecta of properties: basicity modulation (pKa lowering) , metabolic blockade , and conformational biasing .
This guide provides an objective, data-driven comparison of 3,3-difluoro-N-methyl-4-piperidinamine against its primary alternatives. It is designed to assist researchers in selecting the optimal building block for modulating CNS penetration, hERG avoidance, and target selectivity.
Chemical Profile & Structural Analysis[1][2][3][4][5][6][7][8][9][10]
The "Fluorine Effect" on Basicity
The introduction of geminal fluorine atoms at the C3 position exerts a powerful electron-withdrawing inductive effect (
-
Non-fluorinated Piperidine pKa: ~11.0 (Highly basic, fully ionized at pH 7.4)
-
4,4-Difluoropiperidine pKa: ~8.5 – 9.0 (Moderately basic)
-
3,3-Difluoropiperidine pKa: ~7.4 (Physiologically balanced)
Implication: At physiological pH (7.4), a significant fraction of the 3,3-difluoro analog remains uncharged. This drastically improves LogD (distribution coefficient) and membrane permeability, facilitating blood-brain barrier (BBB) crossing—a critical factor for CNS targets.
Conformational Locking (The Gauche Effect)
The 3,3-difluoro motif is not merely a steric spacer; it imposes a defined conformational bias. Due to the charge-dipole interaction , the C-F bonds often adopt an orientation antiparallel to the protonated N-H bond. In many receptor systems (e.g., D4 dopamine receptors), this "locked" chair conformation restricts the flexible piperidine ring, reducing the entropic penalty of binding and enhancing selectivity.
Head-to-Head Performance Data
The following table contrasts 3,3-difluoro-N-methyl-4-piperidinamine (Compound A) with its direct competitors: the non-fluorinated parent (Compound B) and the 4,4-difluoro regioisomer (Compound C).
Table 1: Comparative Physicochemical & Biological Metrics
| Feature | 3,3-Difluoro-N-methyl-4-piperidinamine | 4,4-Difluoro-N-methyl-4-piperidinamine | N-methyl-4-piperidinamine (Parent) |
| Basicity (pKa) | ~7.4 (Ideal for bioavailability) | ~8.5 (Moderately Basic) | ~11.0 (Highly Basic) |
| Lipophilicity (LogD) | High (Neutral species dominates at pH 7.[1]4) | Moderate (Ionized species dominates) | Low (Fully Ionized) |
| Metabolic Stability | High (Blocks C3 oxidation) | Low/Moderate (C3 is exposed) | Low (Susceptible to oxidative metabolism) |
| hERG Liability | Low (Reduced basicity mitigates trapping) | Moderate | High (Cationic trapping risk) |
| Conformation | Biased (Axial F preference) | Flexible / Chair | Flexible Chair |
| Primary Use Case | CNS penetration, Selectivity, hERG fix | Potency enhancement (if basicity needed) | General linker / Scaffold |
Deep Dive: Metabolic Stability
Metabolic profiling indicates that the C3 position of the piperidine ring is a "soft spot" for cytochrome P450-mediated oxidation.
-
4,4-Difluoro Analogs: While they block the C4 position, they leave the C3 carbons exposed. Experimental data from D4 antagonist studies suggests 4,4-difluoro analogs often suffer from "poor microsomal stability" due to rapid metabolism at the adjacent C3 or C2 positions.
-
3,3-Difluoro Analogs: By fluorinating the C3 position directly, this metabolic route is effectively blocked. Furthermore, the electron-withdrawing nature deactivates the adjacent C2 position against oxidation, providing a "metabolic shield" for the entire ring system.
Deep Dive: Selectivity in Receptor Binding
In a study of Dopamine D4 receptor antagonists, shifting from a 4,4-difluoro to a 3,3-difluoro scaffold resulted in distinct SAR profiles. While 4,4-difluoro analogs provided high potency, they often lacked the selectivity or physicochemical balance (CNS MPO score) required for in vivo tools. The 3,3-difluoro scaffold, with its lower pKa and distinct vector presentation, allows for the fine-tuning of selectivity against related aminergic GPCRs (e.g., D2, 5-HT receptors).
Visualization: Decision Logic & Conformation
The following diagrams illustrate the decision process for selecting the 3,3-difluoro motif and the conformational impact of the substitution.
Figure 1: Decision Logic for Piperidine Scaffold Selection. The 3,3-difluoro motif is the preferred solution when simultaneous modulation of basicity and metabolic stability is required.
Experimental Protocols
Synthesis via Reductive Amination
The most robust route to 3,3-difluoro-N-methyl-4-piperidinamine utilizes the commercially available ketone precursor. This protocol ensures high yield and minimizes side reactions.
Reagents:
-
Substrate: tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS: 1215072-07-7)
-
Amine Source: Methylamine (2.0 M in THF or MeOH)
-
Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride
-
Solvent: Dichloroethane (DCE) or Methanol (MeOH)
-
Acid Catalyst: Acetic acid (AcOH)
Step-by-Step Protocol:
-
Imine Formation:
-
In a flame-dried round-bottom flask, dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 equiv) in anhydrous DCE (0.1 M concentration).
-
Add Methylamine (2.0 M in THF, 1.5 – 2.0 equiv).
-
Add Acetic Acid (1.0 – 2.0 equiv) to catalyze imine formation.
-
Stir at Room Temperature (RT) for 1–2 hours under Nitrogen/Argon. Note: Monitoring by LCMS should show the disappearance of the ketone and formation of the imine mass.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium triacetoxyborohydride (1.5 – 2.0 equiv) portion-wise.
-
Allow the reaction to warm to RT and stir overnight (12–16 hours).
-
-
Work-up:
-
Quench with saturated aqueous NaHCO₃ solution.
-
Extract 3x with Dichloromethane (DCM).
-
Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Deprotection (Boc Removal):
-
Dissolve the crude intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (1:4 v/v ratio with DCM) or 4M HCl in Dioxane.
-
Stir at RT for 1–2 hours.
-
Concentrate to dryness. The product is obtained as the TFA or HCl salt.
-
-
Validation:
-
1H NMR: Look for the characteristic gem-difluoro splitting patterns and the N-methyl singlet.
-
19F NMR: Essential for confirming the integrity of the CF2 group (typically -110 to -120 ppm).
-
Handling & Stability
-
Volatility: The free base of 3,3-difluoro-N-methyl-4-piperidinamine is a low-molecular-weight amine and may be volatile. It is recommended to handle and store it as a hydrochloride or TFA salt.
-
Hygroscopicity: The salt forms are hygroscopic; store in a desiccator at -20°C.
References
-
Vertex AI Search. Gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. Link
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Link
-
Saeedi, S. et al. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem / NIH. Link
-
PubChem. 3,3-Difluoropiperidine Physicochemical Properties. National Library of Medicine.[2] Link
-
Surmont, R. et al. Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry / PubMed. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
